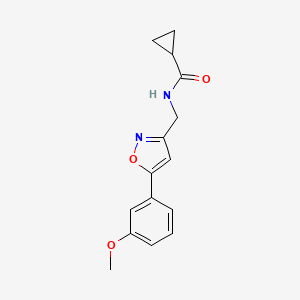

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

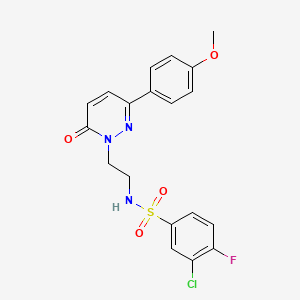

“N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide” is a compound with the molecular formula C15H16N2O3 and a molecular weight of 272.304. It belongs to the family of isoxazole derivatives, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

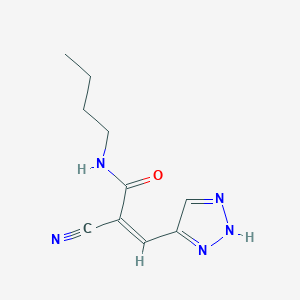

The synthesis of isoxazole derivatives has been an interesting field of study for decades due to their potential as analgesics, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like “N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide” are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has not been thoroughly explored .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as various therapeutic agents . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis

“N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide” has a molecular weight of 272.304. More detailed physical and chemical properties are not available in the search results.科学的研究の応用

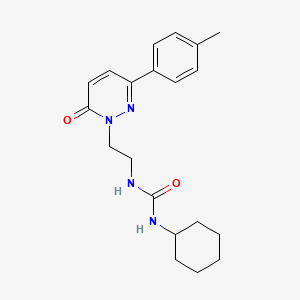

BRD4 Inhibition for Acute Myeloid Leukemia (AML) Treatment

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide: has been investigated as a BRD4 inhibitor. BRD4 plays a crucial role in gene transcription regulation and has emerged as an attractive target for cancer therapy. In a study, researchers designed 26 new compounds by modifying the 3-ethyl-benzo[d]isoxazole core with sulfonamides. Many of these compounds exhibited potent BRD4 binding activities, with some showing remarkable anti-proliferative effects against MV4-11 cells, a type of AML cell line. Compound 11r, in particular, demonstrated promising binding affinity and anti-proliferative activity, making it a potential lead compound for further drug development .

Epigenetic Modulation and Gene Expression Control

BRD4 is a member of the BET family, which contains proteins with bromodomains that recognize acetyl-lysine residues on histone tails. By binding to these acetylated sites, BRD4 regulates gene expression. The displacement of BRD4 from chromatin can inhibit the expression of key oncogenes such as c-Myc and CDK6. Thus, N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide may modulate epigenetic processes and influence gene transcription .

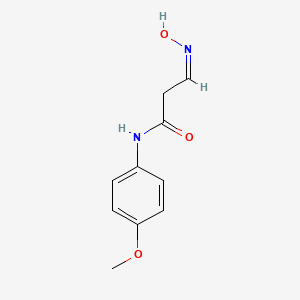

Potential Antifungal Properties

While not extensively studied, compounds containing the isoxazole moiety have shown antifungal activity. For instance, related 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles were tested for in vitro antifungal effects against Botrytis cinerea and Rhizoctonia cerealis .

Structural Modifications and Drug Design

Researchers have explored structural modifications around the isoxazole core to enhance specific properties. By altering substituents, they aim to optimize binding affinity, selectivity, and pharmacokineticsN-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide could serve as a starting point for further drug design and optimization .

Synthetic Methodology and Reaction Mechanisms

Understanding the synthesis of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide contributes to the broader field of synthetic organic chemistry. Researchers have employed microwave-assisted methods to efficiently prepare isoxazole derivatives, including this compound .

将来の方向性

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

特性

IUPAC Name |

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-4-2-3-11(7-13)14-8-12(17-20-14)9-16-15(18)10-5-6-10/h2-4,7-8,10H,5-6,9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIPDHWPOSIWJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2632871.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2632873.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide](/img/structure/B2632880.png)

![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclohexylpropanamide](/img/structure/B2632882.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B2632886.png)